![molecular formula C20H19FN2O2 B2625799 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine CAS No. 477856-58-9](/img/structure/B2625799.png)
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine, commonly known as FPP, is a pyrimidine derivative. It has a molecular formula of C20H19FN2O2 . The average mass is 338.375 Da and the monoisotopic mass is 338.143066 Da .
Molecular Structure Analysis
The molecular structure of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine consists of a pyrimidine ring substituted with two phenyl rings . One phenyl ring is substituted with a 3-fluoropropoxy group and the other with a methoxy group .Aplicaciones Científicas De Investigación
Pharmacophore Design of Kinase Inhibitors
Pyrimidine derivatives have been studied for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of proinflammatory cytokines. These compounds, featuring a pyrimidine scaffold, bind to the ATP pocket of p38 kinase, offering a path for designing inhibitors with improved selectivity and potency by modifying the pyrimidine ring and its substituents (Scior et al., 2011).
Optoelectronic Applications
Research on pyrimidine and quinazoline derivatives has expanded into the optoelectronic domain, where these molecules are utilized for developing materials in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine into π-extended conjugated systems enhances the electroluminescent properties of materials for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova et al., 2018).
Anti-inflammatory and Anticancer Applications
Pyrimidine cores are foundational in developing compounds with anti-inflammatory and anticancer properties. The synthesis of substituted tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, underscoring the versatility of pyrimidine scaffolds in designing new therapeutic agents (Gondkar et al., 2013). Furthermore, pyrimidine-based scaffolds have demonstrated varied mechanisms of anticancer activity, indicating their potential in interacting with different biological targets and receptors (Kaur et al., 2014).
Chemical Sensors
Pyrimidine derivatives are also prominent in the development of chemical sensors. Their ability to form coordination or hydrogen bonds makes them suitable for detecting various analytes, including metal ions and neutral molecules. This highlights the adaptability of pyrimidine frameworks in creating sensitive and selective sensing probes for environmental and biological monitoring (Jindal & Kaur, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-24-17-7-3-15(4-8-17)19-11-13-22-20(23-19)16-5-9-18(10-6-16)25-14-2-12-21/h3-11,13H,2,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLCYNLGRRJGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)
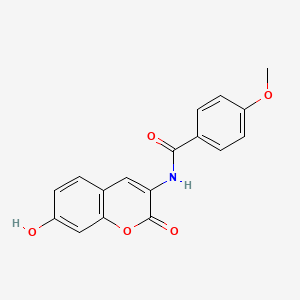
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)

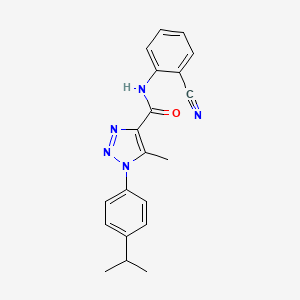
![(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2625726.png)
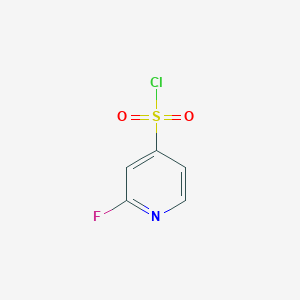
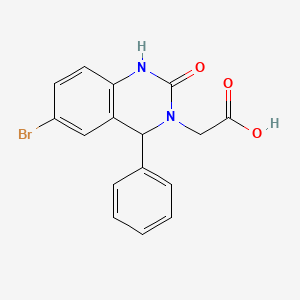
![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)
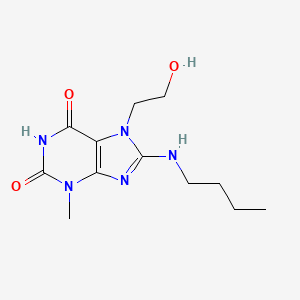
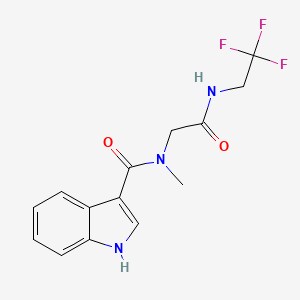
![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)